Drimentine C

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Drimentin C ist ein Mitglied der Drimentin-Familie, einer Klasse von hybriden Isoprenoiden, die von Actinomyceten-Bakterien abgeleitet sind. Diese Verbindungen zeigen eine Reihe biologischer Aktivitäten, darunter schwache Antitumor- und antibakterielle Eigenschaften

Herstellungsmethoden

Die Totalsynthese von Drimentin C beinhaltet mehrere Schlüsselschritte. Forscher haben drei verschiedene Ansätze eingesetzt: palladiumkatalysierte Cyanoamidierung, reduktive Kreuzkupplung und photoredox-katalysierte α-Alkylierung eines Aldehyds . Die synthetischen Bemühungen verwenden eine konvergente Synthese, um die Terpenoid- und Alkaloidteile von Drimentin C aus leicht verfügbaren Ausgangsmaterialien wie L-Tryptophan, L-Prolin und (+)-Sclareolid zusammenzusetzen .

Vorbereitungsmethoden

The total synthesis of Drimentine C involves several key steps. Researchers have employed three distinct approaches: palladium-catalyzed cyanoamidation, reductive cross-coupling, and photoredox-catalyzed α-alkylation of an aldehyde . The synthetic efforts use a convergent synthesis to assemble the terpenoid and alkaloid portions of this compound from readily available starting materials such as L-tryptophan, L-proline, and (+)-sclareolide .

Analyse Chemischer Reaktionen

Drimentin C unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann durch Reagenzien wie Kaliumpermanganat oder Chromtrioxid gefördert werden.

Reduktion: Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid auftreten.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Ketonen oder Carbonsäuren führen, während die Reduktion zu Alkoholen oder Aminen führen kann.

Wissenschaftliche Forschungsanwendungen

Introduction to Drimentine C

This compound is part of the drimentine family, a class of hybrid isoprenoids derived from Actinomycete bacteria. These compounds have garnered attention due to their diverse biological activities, including antibacterial , antifungal , and anticancer properties. This article explores the applications of this compound in scientific research, focusing on its therapeutic potential and synthesis methodologies.

This compound has shown promise in various therapeutic areas:

Antibacterial Activity

This compound exhibits activity against both Gram-positive and Gram-negative bacteria. Studies indicate that it can be effective in treating bacterial infections that are resistant to conventional antibiotics .

Antifungal Activity

The compound has demonstrated antifungal properties against several strains of fungi and yeasts, making it a candidate for the development of new antifungal treatments .

Anticancer Activity

Research indicates that this compound has modest cytotoxic effects against various human tumor cell lines, including HCT-8, Bel-7402, BGC-823, A549, and A2780. This suggests potential applications in cancer therapy, particularly in combination with other agents to enhance efficacy .

Synthesis of this compound

The total synthesis of this compound has been achieved using several methodologies:

Synthesis Approaches

-

Palladium-Catalyzed Cyanoamidation

- This method involves the formation of key intermediates that lead to the construction of the diketopiperazine core.

-

Reductive Cross-Coupling

- Utilizing organometallic reagents to form carbon-carbon bonds essential for building the complex structure of this compound.

- Photoredox-Catalyzed Reactions

Table 2: Summary of Synthesis Methods

| Method | Key Features |

|---|---|

| Palladium-Catalyzed Cyanoamidation | Forms diketopiperazine core |

| Reductive Cross-Coupling | Constructs complex carbon frameworks |

| Photoredox-Catalyzed Reactions | Mild conditions for reactive intermediate generation |

Case Studies

Several studies have documented the applications and synthesis of this compound:

- Study on Antibacterial Properties : Research conducted on various bacterial strains demonstrated the effectiveness of this compound as an antibacterial agent, particularly against resistant strains .

- Anticancer Activity Assessment : In vitro studies revealed that this compound exhibited significant cytotoxicity against several human cancer cell lines, indicating its potential as an anticancer drug candidate .

- Synthetic Methodologies : Various synthetic routes have been explored to produce this compound efficiently, with ongoing research aimed at optimizing these methods for higher yields and better purity .

Wirkmechanismus

The exact mechanism of action of Drimentine C is not fully understood. it is known to inhibit the proliferation of certain cell lines, such as NS-1 murine β lymphocyte myeloma cells . This inhibition is likely due to its interaction with specific molecular targets and pathways involved in cell growth and division.

Vergleich Mit ähnlichen Verbindungen

Drimentin C gehört zu einer Familie von Verbindungen, zu denen Drimentin A, B, F und G gehören . Diese Verbindungen haben ähnliche Strukturen, unterscheiden sich aber in spezifischen funktionellen Gruppen und biologischen Aktivitäten. Beispielsweise hat Drimentin B im Vergleich zu Drimentin C eine zusätzliche Doppelbindung

Referenzen

Biologische Aktivität

Drimentine C is a member of the drimentine family, which consists of terpenylated diketopiperazine alkaloids primarily derived from Streptomyces species. This compound has garnered attention due to its biological activities, including antibacterial, antifungal, and anticancer properties. This article will explore the biological activity of this compound, focusing on its mechanisms, synthesis, and potential applications in drug development.

Overview of this compound

This compound is synthesized through complex biochemical pathways involving various enzymes and substrates. The total synthesis of this compound has been achieved using methods such as palladium-catalyzed cyanoamidation and reductive cross-coupling, which highlight its structural complexity and potential for further modification .

Antibacterial Activity

This compound exhibits modest antibacterial properties . Studies have shown that it can inhibit the growth of certain bacterial strains, although its efficacy is generally weaker compared to other known antibiotics. For example, research indicates that members of the drimentine family display weak antitumor and antibacterial activities, suggesting that while this compound may not be a potent antibiotic on its own, it could serve as a lead compound for further modifications to enhance its activity .

Antifungal Properties

In addition to its antibacterial effects, this compound has demonstrated antifungal activity . The compound's ability to disrupt fungal cell membranes or inhibit fungal growth mechanisms has been observed in laboratory settings. This property makes it a candidate for developing antifungal agents, particularly against resistant strains .

Anticancer Potential

This compound's anticancer activity has been noted in several studies, although it is characterized as modest . The compound's mechanism may involve the induction of apoptosis in cancer cells or interference with cellular signaling pathways critical for tumor growth. Research into the specific pathways affected by this compound is ongoing and could provide insights into its potential as an anticancer therapeutic .

The precise mechanism of action for this compound remains under investigation. However, studies suggest that it may interact with specific cellular targets involved in microbial growth and cancer cell proliferation. Understanding these interactions at the molecular level is crucial for optimizing the compound's therapeutic potential.

Synthesis and Structural Diversity

The synthesis of this compound involves multiple steps that allow for structural modifications. Recent advancements in combinatorial biosynthesis have expanded the chemical space of drimentines, enabling the generation of unnatural analogs with potentially enhanced biological activities . This approach not only aids in understanding the natural product's structure-activity relationship but also paves the way for developing new therapeutic agents.

Case Studies

- Antibacterial Efficacy : A study evaluated this compound against various bacterial strains, demonstrating its ability to inhibit growth but highlighting its limited potency compared to standard antibiotics.

- Antifungal Activity : In vitro assays showed that this compound effectively reduced fungal colony formation in specific pathogenic strains, indicating its potential as an antifungal agent.

- Anticancer Research : Experimental models using cancer cell lines revealed that this compound could induce cell death through apoptosis, suggesting a mechanism worth exploring for cancer treatment.

Eigenschaften

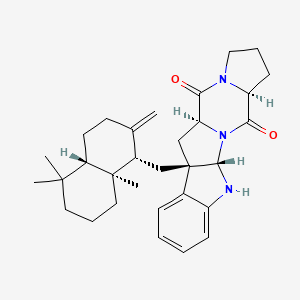

IUPAC Name |

(1S,4S,10S,12S)-12-[[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methyl]-2,8,19-triazapentacyclo[10.7.0.02,10.04,8.013,18]nonadeca-13,15,17-triene-3,9-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H41N3O2/c1-19-12-13-25-29(2,3)14-8-15-30(25,4)21(19)17-31-18-24-26(35)33-16-7-11-23(33)27(36)34(24)28(31)32-22-10-6-5-9-20(22)31/h5-6,9-10,21,23-25,28,32H,1,7-8,11-18H2,2-4H3/t21-,23-,24-,25-,28-,30+,31-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIEHMEZFTNYYIF-RJBXWAARSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC(=C)C2CC34CC5C(=O)N6CCCC6C(=O)N5C3NC7=CC=CC=C47)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2C[C@@]34C[C@H]5C(=O)N6CCC[C@H]6C(=O)N5[C@@H]3NC7=CC=CC=C47)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H41N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What synthetic strategies have been explored for the total synthesis of Drimentine C?

A1: Several approaches have been investigated for the total synthesis of this compound. Key strategies include palladium-catalyzed cyanoamidation, reductive cross-coupling reactions, and photoredox-catalyzed α-alkylation of aldehydes. [, ] These methods aim to efficiently assemble the complex terpenoid and alkaloid portions of the molecule from readily available starting materials like l-tryptophan, l-proline, and (+)-sclareolide. []

Q2: What is the significance of the conformational behavior observed in Indotertine B?

A2: Indotertine B, a drimentine analog, exhibits rotamerism about its N-C(O) bond, existing as two rotational isomers in a 2:1 ratio. [] This conformational flexibility could potentially influence its interactions with biological targets and might be a factor to consider in understanding its structure-activity relationships. Further investigations are needed to clarify the impact of this rotamerism on biological activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.